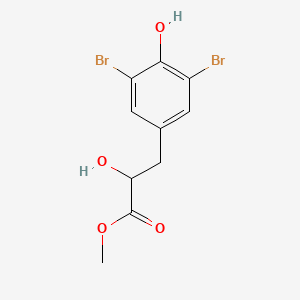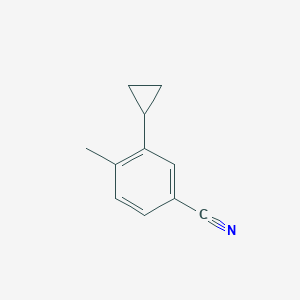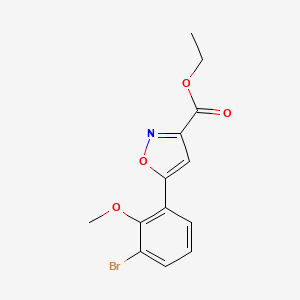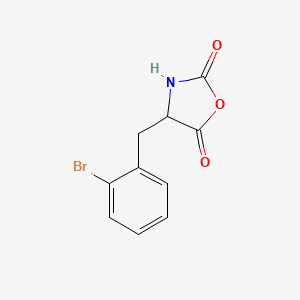
N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt is a compound that combines polyethylene glycol (PEG), lysine, and maleimide functionalities. This compound is often used in bioconjugation and drug delivery systems due to its ability to link various molecules through its functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) is reacted with an acid to form PEG1-acid.
Lysine Coupling: The PEG1-acid is then coupled with L-lysine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Maleimide Addition: The lysine-PEG conjugate is further reacted with maleimide to introduce the maleimide functionality.
Trifluoroacetic Acid (TFA) Salt Formation: The final product is converted into its TFA salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with acid under controlled conditions.
Automated Peptide Synthesis: Automated peptide synthesizers are used to couple PEG1-acid with L-lysine.
High-Throughput Maleimide Addition: High-throughput reactors facilitate the addition of maleimide to the lysine-PEG conjugate.
Purification and Crystallization: The final product is purified using chromatography and crystallized to obtain the TFA salt form.
化学反応の分析
Types of Reactions
N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Amide Bond Formation: The carboxylic acid group of PEG1-acid can form amide bonds with amines.
Hydrolysis: The ester bonds in the compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Thiol-containing compounds such as cysteine or glutathione are common reagents.
Amide Bond Formation: Coupling reagents like DCC and NHS are used under mild conditions.
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Major Products Formed
Thioether Bonds: Formed from the reaction of maleimide with thiols.
Amide Bonds: Formed from the reaction of carboxylic acids with amines.
Hydrolyzed Products: Result from the breakdown of ester bonds.
科学的研究の応用
N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of bioconjugates and functionalized materials for various industrial applications.
作用機序
The mechanism of action of N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt involves its functional groups:
Maleimide Group: Reacts with thiol groups to form stable thioether bonds, facilitating the conjugation of biomolecules.
PEG Chain: Enhances the solubility and stability of the compound, allowing it to be used in aqueous environments.
Lysine Residue: Provides additional functional groups for further conjugation and modification.
類似化合物との比較
N-(PEG1-acid)-L-Lysine-amido-Mal TFA salt is unique due to its combination of PEG, lysine, and maleimide functionalities. Similar compounds include:
N-(PEG2-acid)-L-Lysine-amido-Mal TFA salt: Contains a longer PEG chain, providing increased solubility.
N-(PEG1-acid)-L-Lysine-amido-Succinimide TFA salt: Uses succinimide instead of maleimide, offering different reactivity.
N-(PEG1-acid)-L-Lysine-amido-Biotin TFA salt: Contains biotin for applications in biotin-streptavidin systems.
These similar compounds highlight the versatility and adaptability of PEGylated lysine derivatives in various scientific and industrial applications.
特性
分子式 |
C18H28N4O7 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC名 |
3-[3-[[5-amino-6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]amino]-3-oxopropoxy]propanoic acid |
InChI |
InChI=1S/C18H28N4O7/c19-13(18(28)21-9-10-22-15(24)4-5-16(22)25)3-1-2-8-20-14(23)6-11-29-12-7-17(26)27/h4-5,13H,1-3,6-12,19H2,(H,20,23)(H,21,28)(H,26,27) |
InChIキー |
JYARUYKRCXJJKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C1=O)CCNC(=O)C(CCCCNC(=O)CCOCCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13705007.png)


![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)
![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)




![2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13705068.png)



